molecular formula C9H6F4O2S B13353681 3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid

3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid

Cat. No.: B13353681
M. Wt: 254.20 g/mol
InChI Key: AHJVCHZXFSHZEA-UHFFFAOYSA-N
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Description

3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid typically involves the reaction of 3-mercaptobenzoic acid with 1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the tetrafluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 3-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Uniqueness

3-((1,1,2,2-Tetrafluoroethyl)thio)benzoic acid is unique due to the presence of the tetrafluoroethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoroethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H6F4O2S/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15)

InChI Key

AHJVCHZXFSHZEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(C(F)F)(F)F)C(=O)O

Origin of Product

United States

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